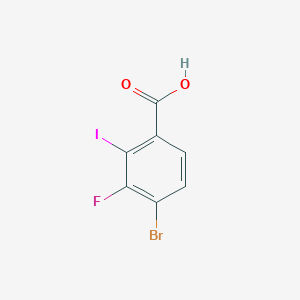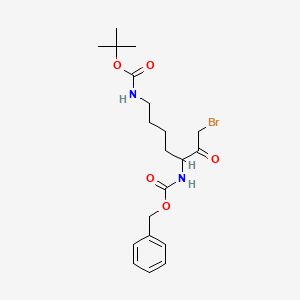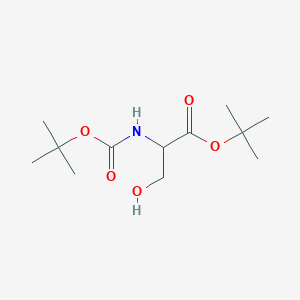![molecular formula C16H15ClN4O2S B12502504 N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom and a pyrimidine ring in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives and thioxopyrimidines, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity.
Thiopyrimidines: Possess diverse biological activities, including antioxidant and anticancer properties.
Uniqueness
N-(3-chlorophenyl)-N-methyl-2-({6-methyl-4-oxo-1H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a pyrrolo[3,2-d]pyrimidine ring
Eigenschaften
Molekularformel |
C16H15ClN4O2S |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-9-6-12-14(18-9)15(23)20-16(19-12)24-8-13(22)21(2)11-5-3-4-10(17)7-11/h3-7,18H,8H2,1-2H3,(H,19,20,23) |
InChI-Schlüssel |
FDOZDWDLZXKZIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C(=O)NC(=N2)SCC(=O)N(C)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12502422.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12502427.png)
![{5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate](/img/structure/B12502433.png)

![Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12502450.png)


![2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12502473.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12502478.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B12502509.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)
